An In-depth Technical Guide to the Chemical Properties of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone
An In-depth Technical Guide to the Chemical Properties of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information on closely related 1,2,4-triazole derivatives to infer its physicochemical properties, spectroscopic characteristics, reactivity, and potential applications. The 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] This guide aims to serve as a valuable resource for researchers and drug development professionals by providing a detailed understanding of the chemical nature of this compound and the broader class of N-alkylated acetyl triazoles.
Chemical Identity and Structure
Systematic Name: 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone
CAS Number: 771528-77-9[3]
Molecular Formula: C₇H₁₁N₃O[3]
Molecular Weight: 153.18 g/mol
The chemical structure of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone features a five-membered 1,2,4-triazole ring, which is an aromatic heterocycle containing three nitrogen atoms.[4] The ring is substituted at the N1 position with an isopropyl group and at the C5 position with an acetyl group. The presence of the triazole ring, a known bioisostere for amide and ester groups, along with the ketone functionality, makes this molecule a promising candidate for biological screening and lead optimization in drug discovery programs.
Caption: Chemical structure of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone.
Physicochemical Properties
| Property | Predicted Value/Information | Reference/Justification |
| Melting Point | Solid at room temperature. The melting point is likely in the range of 80-150 °C. | Based on similarly substituted N-alkylated triazoles and imidazoles.[5] |
| Boiling Point | Expected to be above 250 °C at atmospheric pressure. | 1H-1,2,4-triazole has a boiling point of 260 °C.[4] Substituents will likely increase this value. |
| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in water and nonpolar solvents. | The polar triazole ring and ketone group suggest solubility in polar solvents.[4] |
| Appearance | Likely a white to off-white crystalline solid. | Common appearance for purified small organic molecules. |
| Stability | Expected to be stable under normal laboratory conditions. May be sensitive to strong acids, bases, and reducing agents. | N-acyl-1,2,3-triazoles are noted for their potential instability and propensity for deacylation, a reactivity that might be shared with N-acetyl-1,2,4-triazoles under certain conditions.[6] |
Synthesis and Characterization
The synthesis of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone would likely follow established methods for the preparation of substituted 1,2,4-triazoles. A plausible synthetic route involves the cyclization of an appropriate precursor, followed by N-alkylation.
General Synthetic Approach
A common method for synthesizing 1,2,4-triazole rings is through the reaction of hydrazides with various reagents. For the target molecule, a potential pathway could involve the reaction of a suitably substituted amidrazone with an acetylating agent, followed by N-alkylation with an isopropyl halide. Alternatively, direct construction of the substituted triazole ring from precursors already containing the isopropyl and acetyl functionalities is possible.
Caption: A plausible synthetic pathway for the target compound.
Proposed Experimental Protocol
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Step 1: Synthesis of N-Isopropylformamidrazone. N-Isopropylformamide is treated with a suitable activating agent (e.g., phosphorus oxychloride) followed by reaction with hydrazine hydrate in an appropriate solvent like ethanol.
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Step 2: Cyclization to form the triazole ring. The resulting N-isopropylformamidrazone is reacted with acetic anhydride or acetyl chloride in a suitable solvent, possibly with a base to neutralize the acid formed. The reaction mixture is heated to drive the cyclization and formation of the 1,2,4-triazole ring.
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Step 3: Purification. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic data can be predicted based on the structure:
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¹H NMR:
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A septet and a doublet for the isopropyl group protons.
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A singlet for the acetyl methyl protons.
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A singlet for the C3-H proton of the triazole ring.
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-
¹³C NMR:
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Signals for the two carbons of the isopropyl group.
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A signal for the acetyl methyl carbon.
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A signal for the carbonyl carbon of the acetyl group.
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Signals for the C3 and C5 carbons of the triazole ring.
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-
IR Spectroscopy:
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A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the ketone.
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C-H stretching bands for the alkyl groups.
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C=N and C-N stretching vibrations from the triazole ring.
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-
Mass Spectrometry:
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A molecular ion peak (M+) corresponding to the molecular weight of 153.18.
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Fragmentation patterns corresponding to the loss of the isopropyl group, the acetyl group, and cleavage of the triazole ring.
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Reactivity and Stability
The reactivity of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone is dictated by its functional groups: the 1,2,4-triazole ring and the acetyl group.
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N-Alkylation: The triazole ring is already N-alkylated at the 1-position. Further alkylation is unlikely under normal conditions.
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Reactions of the Acetyl Group: The ketone functionality can undergo typical reactions such as reduction to an alcohol, reductive amination, and condensation reactions at the alpha-carbon.
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Electrophilic and Nucleophilic Substitution: The 1,2,4-triazole ring is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the nitrogen atoms. Nucleophilic substitution on the triazole ring is possible but typically requires harsh conditions.
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Stability: The compound is expected to be stable under standard storage conditions (cool, dry, and dark). As with many organic compounds, it may be sensitive to strong oxidizing and reducing agents. The stability of N-acyltriazoles can be a concern, with a tendency towards deacylation.[6]
Potential Applications in Drug Development
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, found in a variety of clinically used drugs.[1][2][7] This is due to its favorable properties, including metabolic stability, ability to engage in hydrogen bonding, and its role as a bioisostere.
-
Antifungal Agents: Many successful antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole ring. These agents often work by inhibiting the fungal enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[7]
-
Antiviral Agents: Ribavirin, a broad-spectrum antiviral drug, is a notable example of a triazole-containing therapeutic.[1]
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Anticancer Agents: Various 1,2,4-triazole derivatives have demonstrated potent anticancer activity through different mechanisms, including kinase inhibition and disruption of microtubule polymerization.
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Other Therapeutic Areas: The 1,2,4-triazole nucleus is also found in drugs with anti-inflammatory, anticonvulsant, and antidepressant activities.[2][8]
The presence of the N-isopropyl and C-acetyl groups on the triazole ring of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone provides specific steric and electronic properties that can be exploited for targeted drug design. The ketone functionality offers a handle for further chemical modification and the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Safety and Handling
Specific toxicity data for 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone is not available. However, as with any chemical compound, it should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a commercial supplier.
Conclusion
1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone is a promising heterocyclic compound with potential applications in drug discovery and development. While specific experimental data is currently sparse in the public domain, this guide provides a comprehensive overview of its predicted chemical properties, potential synthetic routes, and likely reactivity based on the well-established chemistry of 1,2,4-triazole derivatives. The versatile 1,2,4-triazole scaffold, combined with the modifiable acetyl group, makes this molecule an attractive starting point for the synthesis of novel bioactive compounds. Further research to fully characterize this compound and explore its biological activity is warranted.
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